Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate
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Description
Molecular Structure Analysis
The molecular structure of “Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate” would likely involve a bromothiophene ring attached to a five-carbon chain with a terminal carboxylic acid group, which is then esterified with a methyl group .Chemical Reactions Analysis
Bromothiophene compounds can participate in various chemical reactions. For example, they can undergo Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, bromothiophene compounds generally have a high molecular weight .Scientific Research Applications
Palladium-Catalysed Arylation Reactions
Antibacterial and Antifungal Properties
Solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones showed significant antibacterial and antifungal activity. The synthesized compounds, characterized by various spectroscopic methods, demonstrated a drug-like nature through ADMET prediction. This indicates their potential in developing new antimicrobial agents (Mayank G. Sharma, Ruturajsinh M. Vala, D. Rajani, V. Ramkumar, R. Gardas, Sourav Banerjee, H. Patel, 2022).
Molecular Modeling and Antioxidant Evaluation
Novel derivatives of 5-(5-bromothiophen-2-oyl)-2-(phenylamino)thiophen-3-yl ethylidene-hydrazinylthiazole and 2-(5-bromothiophen-2-oyl)thieno[2,3-b]pyridine exhibited significant antioxidant activities. These activities were evaluated against vitamin C as a reference, showing IC50 values ranging from 39.85 to 68.88 µM. The study highlights the potential of these derivatives in antioxidant applications, supported by molecular docking analysis (I. Althagafi, 2022).
DNA-Binding Analysis
A N3S2 pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and its [CuN3S2]2+ complexes were studied for their DNA-binding properties. Preliminary studies indicated enhanced CT-DNA binding properties, suggesting potential applications in developing new metal-based anticancer therapeutics (I. Warad, H. Suboh, N. Al‐Zaqri, A. Alsalme, F. Alharthi, Meshari M. H. Aljohani, A. Zarrouk, 2020).
Herbicidal Activity
A novel compound, 3-(3-bromothiophen-2-yl)-5-(2,6-difluorobenzyl)oxymethyl-5-methyl-4,5-dihydroisoxazole, exhibited potent herbicidal activity in greenhouse and flooded paddy field conditions. This compound showed promising results in controlling annual weeds and barnyardgrass, highlighting its potential as a paddy field herbicide with low toxicity to mammals and the environment (I. Hwang, H. Kim, Jungseung Choi, D. Jeon, K. Hong, J. Song, Kwang-Yun Cho, 2006).
Properties
IUPAC Name |
methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3S/c1-14-10(13)4-2-3-7(12)8-5-6-9(11)15-8/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVQHQNAWDCVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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